molecular formula C12H10F6O2 B12834351 (R)-1-[3,5-Bis(trifluoromethyl)phenyl]-1-acetoxyethane

(R)-1-[3,5-Bis(trifluoromethyl)phenyl]-1-acetoxyethane

Katalognummer: B12834351
Molekulargewicht: 300.20 g/mol
InChI-Schlüssel: VXLFALUFNAMMNJ-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-[3,5-Bis(trifluoromethyl)phenyl]-1-acetoxyethane is a chiral compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-[3,5-Bis(trifluoromethyl)phenyl]-1-acetoxyethane typically involves the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone. This process can be catalyzed by microorganisms such as Leifsonia xyli CCTCC M 2010241, using isopropanol as a co-substrate for cofactor recycling . The reaction conditions include a temperature of 30°C, a rotation speed of 200 rpm, and a reaction time of 30 hours, resulting in a high yield and enantiomeric excess .

Industrial Production Methods

Industrial production of this compound may involve similar biocatalytic processes, optimized for large-scale operations. The use of biocatalysts offers advantages such as high selectivity and environmentally friendly conditions.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-[3,5-Bis(trifluoromethyl)phenyl]-1-acetoxyethane can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and carboxylic acids, which are valuable intermediates in organic synthesis.

Wissenschaftliche Forschungsanwendungen

®-1-[3,5-Bis(trifluoromethyl)phenyl]-1-acetoxyethane has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-1-[3,5-Bis(trifluoromethyl)phenyl]-1-acetoxyethane involves its interaction with specific molecular targets, leading to the desired chemical transformations. The trifluoromethyl groups enhance the compound’s reactivity and stability, facilitating its role in various reactions. The exact pathways depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-1-[3,5-Bis(trifluoromethyl)phenyl]-1-acetoxyethane is unique due to its acetoxy group, which imparts distinct reactivity compared to similar compounds. This uniqueness makes it valuable in specific synthetic applications where other compounds may not be as effective.

Eigenschaften

Molekularformel

C12H10F6O2

Molekulargewicht

300.20 g/mol

IUPAC-Name

[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl] acetate

InChI

InChI=1S/C12H10F6O2/c1-6(20-7(2)19)8-3-9(11(13,14)15)5-10(4-8)12(16,17)18/h3-6H,1-2H3/t6-/m1/s1

InChI-Schlüssel

VXLFALUFNAMMNJ-ZCFIWIBFSA-N

Isomerische SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC(=O)C

Kanonische SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.